1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZGPGBGDRPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443023 | |
| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-13-6 | |
| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot, Two-Step Protocol
The GBB reaction enables efficient construction of the imidazo[1,2-b]pyrazole core. A microwave-assisted protocol combines 5-aminopyrazole-4-carbonitrile precursors with aldehydes and isocyanides in ethanol, catalyzed by trifluoroacetic acid (TFA, 20 mol%). Key advantages include:
-
Regioselectivity : Exclusive formation of 1H-imidazo[1,2-b]pyrazoles via endo-cyclization, confirmed by ¹H-¹³C HMBC NMR.
-
Yield Optimization : Isolated yields up to 83% through controlled addition sequences (water introduced after aldehyde/isocyanide mixing).
Table 1 : Representative GBB Reaction Outcomes
Microwave-Assisted Cyclocondensation
Microwave irradiation (80°C, 150 W, 10 min) accelerates the formation of 5-aminopyrazole intermediates from ethoxymethylene malononitrile and hydrazine. Critical parameters:
-
Solvent System : Anhydrous ethanol prevents hydrolysis side reactions.
-
Purification : Simple filtration avoids column chromatography, enhancing scalability.
Cyclocondensation with Hydrazine Derivatives
H₂SO₄-Mediated Dehydration
Concentrated sulfuric acid facilitates intramolecular cyclization of 4-carboxyethyl-5-aminopyrazoles at room temperature. This method produces ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, which undergo saponification to the carboxylic acid.
Key Observations :
Pyrazole Ring Fragmentation
Selective Br/Mg-exchange on 7-bromoimidazo[1,2-b]pyrazoles enables functionalization at C6. Subsequent magnesiation with TMP-bases (2,2,6,6-tetramethylpiperidyl) permits trapping with electrophiles (e.g., CO₂).
Table 2 : Functionalization Outcomes via Mg Intermediates
| Substrate | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 7-Bromo-6-phenyl | CO₂ | 7-Carboxylic acid derivative | 68 |
| 7-Bromo-6-(4-Cl-Ph) | DMF | 7-Amide analog | 55 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adapting GBB methodology to flow reactors improves throughput:
Crystallization Optimization
Ethyl ester precursors are hydrolyzed under basic conditions (NaOH, H₂O/EtOH), with acidification (HCl) precipitating the carboxylic acid. Industrial protocols achieve >98% purity through:
-
Antisolvent Addition : Isopropyl alcohol reduces solubility.
-
Temperature Gradients : Controlled cooling (0.5°C/min) enhances crystal uniformity.
Mechanistic Insights and Side Reactions
Tautomeric Control
The 1H-tautomer predominates due to:
Competing Pathways
Common side reactions include:
-
Over-Oxidation : KMnO₄ in acidic media degrades the pyrazole ring.
-
N-Alkylation : Competing with cyclization in non-polar solvents.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives have been investigated for their potential in drug development, particularly in treating various cancers and inflammatory diseases.
Biological Studies
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is utilized in enzyme inhibition studies and protein interaction assays. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can inhibit enzymes associated with apoptosis and cell signaling.
Therapeutic Development
The compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities:
- Anti-cancer Activity : Research indicates that the compound has potent cytotoxic effects against leukemia cells. A study reported IC50 values of 16.54 nM for HL-60 cells and 27.24 nM for MOLT-4 cells, demonstrating its effectiveness in inducing apoptosis through specific signaling pathways involving ERK phosphorylation and caspase activation .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| DU385 | HL-60 | 16.54 |
| DU385 | MOLT-4 | 27.24 |
| DU443 | MOLT-4 | 104.2 |
- Anti-inflammatory Activity : The compound inhibits neutrophil chemotaxis by interfering with ERK1/2 and AKT signaling pathways, leading to reduced inflammatory responses in models of acute inflammation .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.
Leukemia Treatment
A notable case study involved the treatment of human acute myeloid leukemia (AML) cells with a derivative of this compound. The study highlighted the compound's ability to induce differentiation in AML cells while decreasing markers associated with immature myeloid cells. This differentiation was evidenced by increased expression of CD11b and decreased expression of CD33, indicating a shift towards mature myeloid cell characteristics .
Inflammation Models
In another study focusing on inflammation models, the compound demonstrated significant reductions in inflammatory markers when administered to animal models of acute inflammation. This was attributed to its ability to modulate key signaling pathways involved in the inflammatory response .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Its solubility significantly impacts absorption and distribution within biological systems. Enhanced solubility correlates with improved therapeutic efficacy, making it an important consideration in drug formulation .
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
- Structure : Replaces -COOH with -CONH₂.
- Molecular Weight : 150.14 g/mol.
- Properties : Improved membrane permeability due to the carboxamide group. Demonstrates anticancer activity against acute myeloid leukemia (AML) cells and antimicrobial effects. Synthesized via continuous flow methods for scalability .
- Key Difference : Reduced solubility in aqueous media compared to the carboxylic acid derivative but enhanced bioavailability .
Ethyl 1H-Imidazo[1,2-b]pyrazole-7-carboxylate
- Structure : Ethyl ester derivative (-COOEt).
- Molecular Weight : 180.17 g/mol.
- Properties : Lower reactivity due to ester protection of the carboxylic acid. Used as a synthetic intermediate; requires hydrolysis to regenerate -COOH. Safety data indicate handling precautions for irritancy .
Substituent Variations
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
- Structure : Isobutyl (C₄H₉) and methyl (CH₃) substituents.
- Molecular Weight : 207.23 g/mol.
- Properties: Enhanced solubility and stability compared to non-substituted analogs. Exhibits binding affinity for indole-like receptors, influencing inflammatory pathways .
- Synthesis : Alkylation steps introduce substituents, followed by oxidation to form -COOH .
2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
- Structure : Chlorophenyl (C₆H₄Cl) and ethyl (C₂H₅) groups.
- Molecular Weight : 291.73 g/mol.
- Properties : The chlorophenyl group enhances lipophilicity, improving penetration into hydrophobic biological targets. Shows potent anti-inflammatory and anticancer activity in 3D cell cultures .
Halogenated Derivatives
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole
- Structure : Chloro (Cl) and methyl groups.
- Molecular Weight : 173.60 g/mol.
- Properties : Demonstrates significant activity against HL-60 leukemia cells. The chloro group stabilizes interactions with DNA targets .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|
| 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid | -COOH | 151.12 | Precursor to dyes, bioactivity |
| 1H-Imidazo[1,2-b]pyrazole-7-carboxamide | -CONH₂ | 150.14 | Anticancer, antimicrobial |
| 1-Isobutyl-6-methyl derivative | -COOH, isobutyl, methyl | 207.23 | Anti-inflammatory |
| 2-(4-Chlorophenyl)-6-ethyl derivative | -COOH, Cl, ethyl | 291.73 | Anticancer, anti-inflammatory |
| 7-Bromo-1-methyl derivative | -COOH, Br, methyl | 244.05 | Cytotoxic (cancer) |
Biological Activity
Overview
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a heterocyclic compound characterized by an imidazole ring fused with a pyrazole ring. This compound has garnered significant attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its potential therapeutic applications make it a valuable candidate for drug development.
Target of Action
Imidazo[1,2-b]pyrazole derivatives exhibit a wide range of bioactivities. They are known to interact with various enzymes and proteins, influencing their functions. For instance, these compounds can inhibit cyclooxygenase (COX) enzymes, thereby modulating the production of inflammatory mediators such as prostaglandins.
Mode of Action
The compound undergoes selective functionalization through various chemical reactions, including regioselective magnesiations and trapping reactions with electrophiles. These reactions allow for the modification of the compound to enhance its biological activity.
Biochemical Pathways
This compound is involved in several biochemical pathways. It can influence cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation in cancer cells .
Anticancer Activity
Research indicates that this compound has significant anticancer properties. For example:
- Cytotoxicity in Leukemia Cells : Studies have shown that derivatives of this compound induce apoptosis in various leukemia cell lines. For instance, the compound DU385 demonstrated IC50 values of 16.54 nM against HL-60 cells, indicating potent cytotoxicity .
- Differentiation Induction : In human acute myeloid leukemia (AML) cells, treatment with imidazo[1,2-b]pyrazole derivatives led to increased expression of differentiation markers and reduced cell viability due to mitochondrial depolarization and caspase activation .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting COX enzymes and reducing the production of pro-inflammatory cytokines. This action is crucial in conditions where inflammation plays a significant role in disease progression .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent .
Case Study 1: Anticancer Efficacy on Melanoma Cells
A recent study focused on the development of a hydrogel formulation containing imidazo-pyrazoles for treating melanoma. The synthesized compounds were screened for their cytotoxic effects on patient-isolated melanoma cells. Notably, one derivative exhibited 1.4-fold greater effectiveness than the standard treatment Vemurafenib in resistant melanoma cells, highlighting its potential as a novel therapeutic agent .
Case Study 2: Impact on AML Cells
In another study involving ex vivo treatments of AML cells with an imidazo[1,2-b]pyrazole derivative (DU325), researchers observed significant alterations in cell signaling pathways associated with differentiation and survival responses. The treatment resulted in increased levels of phosphorylated ERK and other markers indicative of cellular differentiation and apoptosis .
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | 16.54 nM (HL-60) |
| Anti-inflammatory | Inhibits COX enzymes | N/A |
| Antimicrobial | Effective against Gram-positive/negative bacteria | N/A |
Q & A
Q. What are the primary synthetic routes for 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how can its purity be validated?
Methodological Answer: The synthesis typically begins with brominated 1H-imidazo[1,2-b]pyrazole intermediates (e.g., 5a ), which undergo Br/Mg exchange using TMPMgCl·LiCl to generate magnesiated intermediates. Subsequent quenching with electrophiles (e.g., allyl bromides, S-phenyl sulfonothioates) yields functionalized derivatives . For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) using electrospray ionization (ESI) can verify molecular weight accuracy .
Q. How can researchers distinguish this compound from structurally similar heterocycles?
Methodological Answer: Key differentiation lies in regioselective functionalization patterns and spectral
- Regioselectivity : The 7-position carboxyl group directs electrophilic substitution to the 3-position, unlike indole derivatives where substitution occurs at the 5-position .
- Spectral Signatures : Compare ¹H NMR chemical shifts: The imidazo-pyrazole core shows distinct aromatic proton resonances between δ 7.5–8.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?
Methodological Answer: Regioselective functionalization requires careful catalyst selection:
- 3-Position Modification : Use TMPMgCl·LiCl for magnesiation at the 3-position, followed by reactions with electrophiles like ethyl cyanoformate (65% yield) .
- 7-Position Stability : The carboxylic acid group at C7 can be protected using SEM (2-(trimethylsilyl)ethoxy)methyl groups to prevent undesired side reactions during cross-coupling .
- Catalyst Optimization : For arylations, employ Pd(OAc)₂/SPhos for electron-rich iodides (e.g., 10d, 10e) and PEPPSI-iPr for electron-deficient halides (e.g., 10f–10i) to enhance yields (57–89%) .
Q. How do physicochemical properties of this compound compare to indole-based drug candidates, and what experimental methods quantify these differences?
Methodological Answer:
- Lipophilicity (logD) : Measure via shake-flask method at pH 7.4. Substituting indole with 1H-imidazo[1,2-b]pyrazole reduces logD by ~0.5 units, improving aqueous solubility .
- Solubility Assays : Use dynamic light scattering (DLS) or nephelometry in phosphate-buffered saline (PBS) to confirm enhanced solubility.
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to compare passive diffusion rates with indole analogs .
Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions involving this scaffold?
Methodological Answer: Discrepancies often arise from substrate electronic effects and catalyst compatibility:
- Electron-Deficient Substrates : Optimize with PEPPSI-iPr (2 mol%) at 60°C for bromides, increasing reactivity via higher temperatures .
- Steric Hindrance : For bulky electrophiles (e.g., α,β-unsaturated amides), use PEPPSI-iPent (3 mol%) to improve coupling efficiency (57% yield for 10j) .
- Validation : Replicate reactions under inert atmospheres (Ar/N₂) and pre-dry solvents (e.g., MeCN, DMF) over molecular sieves to minimize moisture-induced side reactions .
Q. What methodologies enable the preparation of non-classical isosteres using this scaffold, and how are they validated?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
